(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are part of many pharmacologically active compounds .
Molecular Structure Analysis
The compound contains a benzo[d]thiazole moiety, an isoxazole moiety, and an amide linkage. The benzo[d]thiazole moiety consists of a benzene ring fused to a thiazole ring . The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Scientific Research Applications
Polymerization Catalysis
N-heterocyclic carbenes, similar in structure to the queried compound, have been demonstrated to initiate or catalyze ring-opening polymerizations. For instance, 1,3-bis-(diisopropyl)imidazol-2-ylidene catalyzed the ring-opening polymerization of propylene oxide, yielding alpha,omega-heterodifunctionalized poly(propylene oxide) oligomers (Raynaud et al., 2010). Similar catalysts were also effective in the group transfer polymerization of various (meth)acrylic monomers, expanding the scope of polymerization techniques (Raynaud et al., 2010).
Antimicrobial Applications
Certain thiazolidine-2,4-dione carboxamide derivatives, structurally related to the compound , have shown antimicrobial properties. A study synthesized various thiazolidine-2,4-dione carboxamide and amino acid derivatives, finding moderate antibacterial and antifungal activities against several bacterial strains and Candida albicans (Alhameed et al., 2019).
Synthesis and Catalysis in Organic Chemistry
Imidazol-2-ylidene, a carbene similar to the queried compound, has been used in various synthetic and catalytic processes. For example, its reactivity with isothiocyanate resulted in unique compounds, showcasing its versatility in organic synthesis (Katritzky et al., 2011). Moreover, N-heterocyclic carbene-supported ruthenium complexes have catalyzed transfer hydrogenation reactions in organic chemistry, indicating the potential of similar carbenes for catalytic applications (Mai & Nikonov, 2016).
Application in Material Science
Carbenes, akin to the subject compound, have been involved in the synthesis of materials with potential industrial applications. For example, bromination and diazo-coupling of pyridinethiones led to the creation of isothiazolopyridines and other derivatives with significant biological activities (Youssef et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9(2)11-5-6-13-14(8-11)22-16(19(13)4)17-15(20)12-7-10(3)21-18-12/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBGFTAYGIXXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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